2-furyl[4-(4-methoxybenzoyl)piperazino]methanone
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Overview
Description
2-furyl[4-(4-methoxybenzoyl)piperazino]methanone is a complex organic compound that features a furan ring, a piperazine ring, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(4-methoxybenzoyl)piperazine.
Introduction of the Furan Ring: The next step involves the reaction of 4-(4-methoxybenzoyl)piperazine with 2-furoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-furyl[4-(4-methoxybenzoyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-furyl[4-(4-methoxybenzoyl)piperazino]methanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-furyl[4-(1H-indol-4-yl)piperazino]methanone: This compound features an indole ring instead of a methoxybenzoyl group.
2-furyl[4-(2-methoxyphenyl)piperazino]methanone: This compound has a methoxyphenyl group instead of a methoxybenzoyl group.
Uniqueness
2-furyl[4-(4-methoxybenzoyl)piperazino]methanone is unique due to the presence of the methoxybenzoyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-6-4-13(5-7-14)16(20)18-8-10-19(11-9-18)17(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSKJWFSABQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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